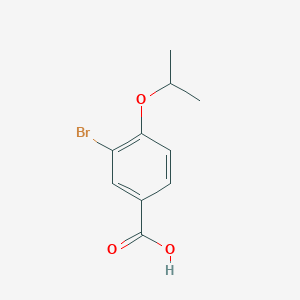

3-Bromo-4-isopropoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSJYUSYBNFGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586374 | |

| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-20-0 | |

| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid

CAS Number: 213598-20-0

This technical guide provides an in-depth overview of 3-Bromo-4-isopropoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure incorporates a bromine atom and an isopropoxy group on the benzoic acid core, making it a versatile building block for further chemical modifications. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 213598-20-0 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.1 g/mol | [1] |

| Boiling Point | 342 °C | |

| Appearance | White to off-white solid | |

| Storage | Sealed in dry, Room Temperature |

Note: Melting point and solubility data were not available in the searched literature. It is recommended to determine these properties experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of 4-isopropoxybenzoic acid. The isopropoxy group is an ortho-, para-director; therefore, the bromination will primarily occur at the position ortho to the isopropoxy group and meta to the carboxylic acid group.

Experimental Protocol: Bromination of 4-Isopropoxybenzoic Acid

This protocol is adapted from general bromination procedures for similar aromatic carboxylic acids.

Materials:

-

4-Isopropoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfite solution (aqueous)

-

Sodium bicarbonate solution (saturated aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-isopropoxybenzoic acid (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a sodium sulfite solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic region should display a pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR will show distinct peaks for the carboxylic acid carbon, the aromatic carbons (including those bonded to bromine and the isopropoxy group), and the carbons of the isopropoxy group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch characteristic of a carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) being observable.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of chemical transformations, making it a valuable scaffold in medicinal chemistry.

One notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The carboxylic acid moiety can be readily converted to esters or amides, while the bromine atom can participate in cross-coupling reactions to introduce further molecular complexity.

A related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, is a key intermediate in the synthesis of Febuxostat , a medication used to treat gout and hyperuricemia.[2][3] This highlights the potential of 3-bromo-alkoxybenzoic acid derivatives in drug discovery.

Biological Activity and Signaling Pathways

While there is limited direct information on the biological activity of this compound itself, the activities of structurally related compounds provide insights into its potential therapeutic applications.

Derivatives of p-hydroxybenzoic acid have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Furthermore, brominated phenolic compounds isolated from marine sources have demonstrated significant pharmacological effects. For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to protect against oxidative stress through the Nrf2/HO-1 and Akt-PGC1α-Sirt3 signaling pathways.[4][5]

Given these precedents, it is plausible that derivatives of this compound could be explored as modulators of similar signaling pathways. Further research is warranted to investigate the specific biological targets and mechanisms of action of this compound and its derivatives.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Potential Signaling Pathway for Derivatives

The following diagram illustrates a hypothetical signaling pathway that derivatives of this compound might modulate, based on the known activity of structurally related bromophenols.

Caption: Hypothetical activation of the Akt/Nrf2 antioxidant pathway by a derivative.

References

- 1. This compound CAS#: 213598-20-0 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway | MDPI [mdpi.com]

- 5. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Bromo-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-Bromo-4-isopropoxybenzoic acid. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block in the synthesis of more complex molecules with valuable biological or material properties.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented below. The molecular weight is calculated from the chemical formula and the standard atomic weights of the constituent elements.

| Property | Value |

| Chemical Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Monoisotopic Mass | 257.9946 g/mol |

| Elemental Composition | |

| Carbon (C) | 46.36% |

| Hydrogen (H) | 4.28% |

| Bromine (Br) | 30.84% |

| Oxygen (O) | 18.52% |

| Atomic Weights Used | |

| Carbon (C) | 12.011 amu[1][2] |

| Hydrogen (H) | 1.008 amu[3][4][5][6][7] |

| Bromine (Br) | 79.904 amu[8][9][10][11] |

| Oxygen (O) | 15.999 amu[12][13][14][15] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The general approach involves the bromination of a substituted benzoic acid precursor followed by an etherification reaction.

Experimental Protocols

1. Synthesis of 3-Bromo-4-hydroxybenzoic acid (Intermediate)

This procedure outlines the bromination of 4-hydroxybenzoic acid.

-

Materials: 4-hydroxybenzoic acid, Bromine, Acetic Acid, Sodium bisulfite solution.

-

Procedure:

-

Dissolve 4-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid to the cooled mixture with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any excess bromine.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Bromo-4-hydroxybenzoic acid.

-

2. Synthesis of this compound (Final Product)

This procedure describes the Williamson ether synthesis to introduce the isopropoxy group.

-

Materials: 3-Bromo-4-hydroxybenzoic acid, 2-Bromopropane, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3-Bromo-4-hydroxybenzoic acid in DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-bromopropane to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

-

3. Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) can be used.[1][10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks include a broad O-H stretch from the carboxylic acid, C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and C-Br stretch.[6][11][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.[6][11][16]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the bromine atom.

Reaction Workflow Visualization

The synthesis of aryl ethers, such as this compound, can be achieved through various methods, including the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. Below is a generalized workflow for this type of reaction.

Caption: Generalized workflow for the Ullmann condensation reaction.

The Buchwald-Hartwig amination is another powerful cross-coupling reaction used to form carbon-nitrogen bonds, which is analogous to the carbon-oxygen bond formation in the synthesis of aryl ethers. Below is a diagram illustrating the general workflow of this reaction.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. byjus.com [byjus.com]

- 4. synarchive.com [synarchive.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann reaction | PPTX [slideshare.net]

- 10. fsis.usda.gov [fsis.usda.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropoxybenzoic acid is a substituted benzoic acid derivative that serves as a key intermediate in the synthesis of various organic molecules. Its structural features, including a carboxylic acid group, a bromine atom, and an isopropoxy group on the benzene ring, make it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 213598-20-0 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [3] |

| Molecular Weight | 259.10 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 155-157 °C | |

| Boiling Point | 341.96 °C at 760 mmHg | [6] |

| Storage Temperature | Room Temperature, Sealed in dry | [5] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Density | 1.476 g/cm³ | [6] |

| Flash Point | 160.612 °C | [6] |

| Refractive Index | 1.56 | [6] |

| Vapor Pressure | 0 mmHg at 25°C | [6] |

Synthesis and Purification

The primary synthetic route to this compound involves the etherification of 3-bromo-4-hydroxybenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of this compound.

Materials:

-

3-bromo-4-hydroxybenzoic acid

-

2-bromopropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a solution of 3-bromo-4-hydroxybenzoic acid in DMF, add potassium carbonate.

-

Add 2-bromopropane to the reaction mixture.

-

Heat the mixture and stir for several hours.

-

After the reaction is complete (monitored by a suitable technique like TLC or LC-MS), cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water or a hydrocarbon/ether mixture)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot solvent system.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of a synthesized compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 8.19 (d, 1H), 7.91 (dd, 1H), 7.08 (d, 1H), 4.75 (sept, 1H), 1.40 (d, 6H) |

Note: The ¹H NMR data is based on the synthesis described in patent literature. Further characterization using ¹³C NMR, IR, and mass spectrometry would be necessary for complete structural elucidation and is recommended as a standard practice.

Potential Biological Significance and Signaling Pathways

While this compound is primarily documented as a synthetic intermediate, its structural similarity to known biologically active molecules suggests potential applications in drug discovery. Benzoic acid derivatives are common pharmacophores in a variety of therapeutic agents.

Given its role as a potential intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), a logical area of investigation for its biological activity would be its interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the prostaglandin synthesis pathway, which is a key driver of inflammation.

Experimental and Logical Workflows

Synthesis Workflow

The synthesis of this compound can be represented by the following logical workflow.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 213598-20-0 [amp.chemicalbook.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. 3-bromo-4-propan-2-yloxybenzoic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

3-Bromo-4-isopropoxybenzoic acid synthesis pathway

An in-depth technical guide on the synthesis of 3-Bromo-4-isopropoxybenzoic acid, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the viable synthesis pathways, detailed experimental protocols, and relevant chemical data.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom and an isopropoxy group on the aromatic ring, makes it a valuable intermediate for the synthesis of more complex molecules. This guide outlines the primary synthetic routes to this compound, providing detailed methodologies and data to support further research and development.

Synthesis Pathways

The synthesis of this compound can be approached via two primary pathways, differing in the sequence of the bromination and isopropylation steps.

Pathway A: Bromination followed by Isopropylation

This pathway begins with the bromination of a readily available starting material, 4-hydroxybenzoic acid, to introduce the bromine atom at the 3-position. The subsequent step involves the isopropylation of the hydroxyl group to yield the final product.

Pathway B: Isopropylation followed by Bromination

Alternatively, the synthesis can commence with the isopropylation of 4-hydroxybenzoic acid to form 4-isopropoxybenzoic acid. This intermediate is then subjected to bromination to afford the target molecule.

Physicochemical Data of Key Compounds

The following table summarizes key physicochemical properties of the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 214-217 | 99-96-7 |

| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 155-160 | 14348-41-5[1][2][3] |

| 4-Isopropoxybenzoic acid | C₁₀H₁₂O₃ | 180.20[4][5][6] | 154-158 | 13205-46-4[4][5][6] |

| This compound | C₁₀H₁₁BrO₂ | 243.10[7] | Not available | 99070-17-4[7] |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound.

Pathway A: Bromination of 4-Hydroxybenzoic Acid

This procedure is adapted from analogous brominations of phenolic compounds.

-

Materials:

-

4-Hydroxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4-hydroxybenzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Pathway A: Isopropylation of 3-Bromo-4-hydroxybenzoic Acid

This Williamson ether synthesis is a standard method for the preparation of aryl ethers.

-

Materials:

-

3-Bromo-4-hydroxybenzoic acid

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of 3-bromo-4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add isopropyl bromide (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Pathway B: Isopropylation of 4-Hydroxybenzoic Acid

This procedure is similar to the isopropylation step in Pathway A.

-

Materials:

-

4-Hydroxybenzoic acid

-

Isopropyl bromide (2-bromopropane)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Follow the procedure outlined in section 4.2, using 4-hydroxybenzoic acid as the starting material. This will yield 4-isopropoxybenzoic acid.

-

Pathway B: Bromination of 4-Isopropoxybenzoic Acid

The isopropoxy group is an ortho-, para-directing group, and since the para position is blocked, bromination is expected to occur at the ortho position (position 3).

-

Materials:

-

4-Isopropoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Follow the procedure outlined in section 4.1, using 4-isopropoxybenzoic acid as the starting material. This will yield this compound.

-

Workflow and Logic

The synthesis of this compound involves a logical sequence of well-established organic reactions. The choice between Pathway A and Pathway B may depend on factors such as the availability and cost of starting materials, and the ease of purification of the intermediates.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isopropyl bromide: Flammable and a suspected carcinogen. Handle in a well-ventilated area, away from ignition sources.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Acetonitrile (MeCN): Flammable and toxic. Handle in a fume hood.

-

Standard laboratory safety practices should be followed at all times, including the use of a lab coat, gloves, and safety glasses.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. Both presented pathways are viable and utilize standard organic chemistry transformations. The detailed experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity on a larger scale.

References

- 1. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-4-HYDROXYBENZOIC ACID | CAS 14348-41-5 [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. usbio.net [usbio.net]

- 7. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of 3-Bromo-4-isopropoxybenzoic Acid

This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-4-isopropoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted values based on the analysis of structurally similar molecules. It also outlines the standard experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data from analogous compounds, including 3-bromobenzoic acid, 4-isopropoxybenzoic acid, and 3-bromo-4-methoxybenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Doublet | 1H | Ar-H (ortho to -COOH) |

| ~7.9 | Doublet of doublets | 1H | Ar-H (ortho to -Br) |

| ~7.0 | Doublet | 1H | Ar-H (ortho to -O-iPr) |

| ~4.7 | Septet | 1H | -CH(CH₃)₂ |

| ~1.4 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~160 | Ar-C (ipso to -O-iPr) |

| ~136 | Ar-C (ortho to -COOH) |

| ~132 | Ar-C (ortho to -Br) |

| ~125 | Ar-C (ipso to -COOH) |

| ~113 | Ar-C (ipso to -Br) |

| ~112 | Ar-C (ortho to -O-iPr) |

| ~72 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Medium | C-O stretch (Carboxylic acid) |

| ~700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 258/260 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 215/217 | Medium | [M - C₃H₇]⁺ |

| 199/201 | Medium | [M - C₃H₇O]⁺ |

| 171/173 | Low | [M - COOH - C₃H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition for ¹H NMR: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 16 ppm, a pulse width of 90 degrees, and a relaxation delay of 1-2 seconds.

-

Data Acquisition for ¹³C NMR: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

A common and convenient method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.[1]

-

Instrument Preparation: A background spectrum of the clean, empty ATR crystal is recorded.[1]

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.[1]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then collected, typically over a range of 4000-400 cm⁻¹. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[1]

-

Cleaning: The crystal is cleaned with a suitable solvent like isopropanol or acetone after the measurement.[1]

3. Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for obtaining the mass spectrum of organic compounds.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Data Acquisition: The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Workflow for Synthesis and Characterization

The following diagram illustrates a plausible workflow for the synthesis and subsequent spectral characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-isopropoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-isopropoxybenzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted qualitative solubility based on the compound's chemical structure and the known behavior of similar molecules, such as benzoic acid and its derivatives. Furthermore, detailed experimental protocols for determining precise solubility are provided to empower researchers in generating quantitative data.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring with a carboxylic acid group, a bromine atom, and an isopropoxy group, dictates its physicochemical properties, including its solubility. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the largely non-polar benzene ring and isopropoxy group contribute to its solubility in organic solvents. Understanding its solubility is crucial for applications in drug discovery, chemical synthesis, and formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents like alcohols and can act as a hydrogen bond acceptor with aprotic polar solvents. The presence of the bulky isopropoxy group and the bromine atom increases the lipophilicity of the molecule compared to benzoic acid, which may enhance its solubility in less polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are estimations and experimental verification is necessary for quantitative assessment.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Alcohols | Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid group. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. | |

| Ketones | Acetone | Soluble | Polar aprotic solvent, can act as a hydrogen bond acceptor for the carboxylic acid. |

| Esters | Ethyl Acetate | Soluble | Moderately polar solvent, good solvent for many organic acids. |

| Ethers | Diethyl Ether | Moderately Soluble | Less polar than ketones and esters, but should still dissolve the compound to some extent. |

| Tetrahydrofuran (THF) | Soluble | A more polar ether, expected to be a good solvent. | |

| Halogenated | Dichloromethane | Moderately Soluble | A common solvent for organic synthesis, its polarity is suitable for dissolving many organic compounds. |

| Aromatic | Toluene | Slightly Soluble | Non-polar aromatic solvent, solubility is expected to be limited. |

| Hydrocarbons | Hexane | Insoluble | Non-polar aliphatic solvent, unlikely to dissolve the polar carboxylic acid. |

Experimental Protocols for Solubility Determination

To obtain precise and quantitative solubility data, a systematic experimental approach is required. Below are detailed methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Slightly Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-isopropoxybenzoic acid, identified by its IUPAC name 3-bromo-4-(propan-2-yloxy)benzoic acid , is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a benzoic acid core with bromo and isopropoxy substituents, makes it a valuable intermediate in organic synthesis. This is particularly true in the field of medicinal chemistry, where it serves as a building block for more complex molecules, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug discovery.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its basic properties have been identified. It is commercially available as a white to off-white solid with a purity of 95-98%.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-bromo-4-(propan-2-yloxy)benzoic acid | - |

| CAS Number | 213598-20-0 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |

| Molecular Weight | 259.10 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | 95-98% | [][3] |

| Predicted LogP | 2.93 | [4] |

To aid in the characterization of this compound, spectroscopic data for its key precursors, 4-isopropoxybenzoic acid and 3-bromo-4-hydroxybenzoic acid, are provided for reference.

Table 2: Spectroscopic Data of Precursors

| Compound | Spectroscopic Data |

| 4-Isopropoxybenzoic Acid | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry: Available in public databases such as PubChem and SpectraBase.[2][5] |

| 3-Bromo-4-hydroxybenzoic Acid | IR, Mass Spectrometry: Available in public databases such as PubChem.[6] |

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established organic chemistry principles and published syntheses of structurally related compounds, two plausible synthetic routes are proposed below.

Logical Synthesis Workflow

The synthesis of this compound can be logically approached from two primary starting materials: 4-isopropoxybenzoic acid or 3-bromo-4-hydroxybenzoic acid. The workflow would involve either the bromination of the pre-formed isopropoxy-substituted ring or the isopropylation of the bromo-substituted phenolic acid.

Caption: Proposed synthetic pathways for this compound.

Method 1: Electrophilic Bromination of 4-Isopropoxybenzoic Acid

This method involves the direct bromination of 4-isopropoxybenzoic acid. The isopropoxy group is an ortho-, para-directing activator. Since the para position is blocked by the carboxylic acid group, bromination is expected to occur at one of the ortho positions (C3 or C5).

Materials:

-

4-Isopropoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetic Acid

-

Inert gas (Nitrogen or Argon)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-isopropoxybenzoic acid in a suitable solvent like anhydrous DMF or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-bromosuccinimide (1.0 to 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

-

Upon completion of the reaction, pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Method 2: Williamson Ether Synthesis from 3-Bromo-4-hydroxybenzoic Acid

This approach involves the O-alkylation of 3-bromo-4-hydroxybenzoic acid with an isopropylating agent.

Materials:

-

3-Bromo-4-hydroxybenzoic acid

-

2-Bromopropane or Isopropyl iodide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, or acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred suspension of 3-bromo-4-hydroxybenzoic acid and a base (e.g., potassium carbonate, at least 2 equivalents) in an anhydrous solvent such as acetone or DMF, add the isopropylating agent (e.g., 2-bromopropane, 1.1 to 1.5 equivalents) under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization or column chromatography.

Applications in Drug Discovery and Development

This compound is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds, particularly anti-inflammatory agents.

Role as a Precursor to NSAIDs

The structural motif of a substituted benzoic acid is common in many non-steroidal anti-inflammatory drugs. The presence of the bromo and isopropoxy groups on the benzene ring of this compound provides specific steric and electronic properties that can be exploited in the design of new drug candidates. The functional groups also offer handles for further chemical modifications to optimize the pharmacological profile of a lead compound. While specific examples of marketed NSAIDs derived directly from this intermediate are not readily found in the public domain, its utility is noted by chemical suppliers.[]

Potential Biological Activities of Related Compounds

Although direct biological studies on this compound are scarce, research on structurally similar brominated and alkoxy-substituted aromatic compounds provides insights into its potential bioactivities. For instance, various bromophenol derivatives have demonstrated significant antioxidant and anticancer activities. Furthermore, certain 3-bromo-4,5-dihydroxybenzaldehyde derivatives have been shown to exert protective effects through the Akt-PGC1α-Sirt3 signaling pathway, which is involved in cellular stress responses and metabolism. The investigation of such pathways could be a potential starting point for evaluating the biological effects of this compound and its derivatives.

Hypothesized Signaling Pathway Involvement

Given its application in the synthesis of anti-inflammatory drugs, it is plausible that derivatives of this compound could interact with key inflammatory signaling pathways. A logical starting point for investigation would be the cyclooxygenase (COX) pathway, the primary target of most NSAIDs.

Caption: Hypothesized mechanism of action for NSAIDs derived from this compound.

Conclusion

This compound is a synthetically useful building block with established applications as an intermediate in the preparation of pharmacologically active molecules, particularly in the anti-inflammatory domain. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a solid foundation for its synthesis and characterization based on the properties of its precursors and analogous structures. Further research into its direct biological activities and the pharmacological profiles of its derivatives could unveil new therapeutic opportunities. The detailed experimental workflows and compiled data herein are intended to support and facilitate such future investigations by researchers and professionals in the field of drug development.

References

- 2. This compound CAS#: 213598-20-0 [amp.chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 3-bromo-4-propan-2-yloxybenzoic Acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-4-isopropoxybenzoic Acid: A Technical Guide to Safe Handling and Laboratory Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and disposal of 3-Bromo-4-isopropoxybenzoic acid (CAS No: 213598-20-0). This guide is intended for professionals in research and development to foster a culture of safety and ensure the proper management of this chemical compound in a laboratory setting.

Executive Summary

This compound is a halogenated aromatic carboxylic acid used as a building block in organic synthesis. While specific toxicological data is limited, it is classified as an irritant and is harmful if swallowed or in contact with skin. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment (PPE) and proper handling techniques, is essential to minimize risk. This guide consolidates available safety data, outlines recommended laboratory procedures, and provides a framework for risk assessment and emergency response.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its irritant properties and acute toxicity.

Table 1: GHS Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Note: Classifications are based on supplier Safety Data Sheets and may vary. A thorough risk assessment should be conducted before use.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.1 g/mol [2] |

| Appearance | White to off-white solid[2] |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

| Storage Temperature | Room Temperature, sealed in a dry environment[2] |

Recommended Laboratory Procedures

Due to the absence of published, peer-reviewed experimental protocols for this specific compound, the following procedures are based on best practices for handling halogenated aromatic compounds with similar hazard classifications.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection : Tightly fitting safety goggles or a face shield (in compliance with OSHA 29 CFR 1910.133 or European Standard EN166).

-

Hand Protection : Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.

-

Body Protection : A flame-retardant laboratory coat. For operations with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection : All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

Handling and Storage

-

Handling :

-

Conduct all operations in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

-

Storage :

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible substances.

-

The storage area should be designated for hazardous chemicals.

-

Disposal

-

Waste Segregation : this compound waste is considered hazardous. It must be collected in a designated, sealed, and clearly labeled container for halogenated organic waste.

-

Disposal Route : All chemical waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

-

Contaminated Materials : Any materials used to clean up spills (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.

Risk Assessment and Emergency Procedures

A proactive approach to safety involves thorough risk assessment and clear emergency protocols.

Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.

Emergency Response Protocols

In the event of an emergency, prompt and correct action is critical.

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills :

-

Minor Spills : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Major Spills : In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.

-

The following diagram outlines a general emergency response workflow.

Toxicological Information

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While comprehensive toxicological data is lacking, the available information clearly indicates that it is a hazardous substance. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. A proactive safety culture, centered on thorough risk assessment and preparedness, is paramount for the safe and successful advancement of research and development.

References

An In-depth Technical Guide to 3-Bromo-4-isopropoxybenzoic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-isopropoxybenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its significant role in drug development, particularly as a key building block for the gout medication Febuxostat. The document consolidates quantitative data, experimental methodologies, and visual representations of synthetic pathways to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug discovery.

Introduction

This compound (CAS No. 213598-20-0) is a substituted benzoic acid derivative that has garnered significant interest in the pharmaceutical industry. Its structural features, including a carboxylic acid moiety, a bromine atom, and an isopropoxy group, make it a versatile precursor for the synthesis of more complex molecules. The presence and position of these functional groups allow for targeted modifications, rendering it an important component in the development of therapeutic agents. While not a therapeutic agent itself, its role as a key intermediate underscores its importance in the broader landscape of medicinal chemistry.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the anti-gout medication Febuxostat. While a singular, seminal publication detailing its initial synthesis is not readily apparent in public literature, its emergence coincides with the extensive research and patenting efforts surrounding Febuxostat in the late 20th and early 21st centuries.

The historical significance of this compound lies in its utility as a key building block in one of the synthetic routes to Febuxostat. The development of Febuxostat, a potent and selective inhibitor of xanthine oxidase, provided a new therapeutic option for patients with hyperuricemia and gout. Consequently, the efficient synthesis of its intermediates, including this compound, became a critical aspect of its commercial production. Various patents filed by pharmaceutical companies detail the synthesis of related isobutoxy analogs, from which the synthesis of the isopropoxy compound can be inferred. These documents collectively form the historical record of its preparation and use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 213598-20-0 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Boiling Point | 342.0±27.0 °C (Predicted) |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethylformamide. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxybenzoic acid. The following protocols provide a detailed methodology for its preparation.

Step 1: Synthesis of 4-Isopropoxybenzoic acid

The first step involves the Williamson ether synthesis to introduce the isopropoxy group onto the phenolic hydroxyl group of 4-hydroxybenzoic acid.

Materials:

-

4-hydroxybenzoic acid

-

2-Bromopropane (Isopropyl bromide)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in DMF.

-

Add potassium carbonate to the solution. The amount should be in molar excess (typically 2-3 equivalents) to ensure complete deprotonation of the phenol and carboxylic acid.

-

Add 2-bromopropane to the reaction mixture.

-

Heat the mixture to a temperature of 60-80 °C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash it with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the purified 4-isopropoxybenzoic acid under vacuum.

Step 2: Bromination of 4-Isopropoxybenzoic acid

The second step is the electrophilic aromatic substitution to introduce a bromine atom at the position ortho to the isopropoxy group and meta to the carboxylic acid group.

Materials:

-

4-Isopropoxybenzoic acid

-

N-Bromosuccinimide (NBS) or liquid bromine (Br₂)

-

Acetic acid or other suitable solvent

-

Sodium thiosulfate (for quenching excess bromine)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using N-Bromosuccinimide:

-

Dissolve 4-isopropoxybenzoic acid in a suitable solvent such as acetic acid in a round-bottom flask.

-

Add N-Bromosuccinimide (approximately 1.05-1.1 equivalents) to the solution in portions.

-

Stir the reaction mixture at room temperature for several hours to overnight. The reaction can be gently heated to increase the rate if necessary. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

If any unreacted bromine is present (indicated by a persistent color), add a small amount of sodium thiosulfate solution to quench it.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a solvent mixture like ethanol/water.

-

Dry the final product under vacuum.

Spectroscopic Data (Predicted and from Related Compounds)

¹H NMR:

-

Aromatic protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). A doublet for the proton ortho to the carboxylic acid, a doublet of doublets for the proton between the bromo and carboxylic groups, and a doublet for the proton ortho to the isopropoxy group.

-

Isopropoxy group: A septet for the CH proton and a doublet for the two CH₃ groups.

-

Carboxylic acid proton: A broad singlet, typically downfield (δ > 10 ppm).

¹³C NMR:

-

Signals for the six aromatic carbons, with the carbon attached to the bromine showing a characteristic shift.

-

Signals for the isopropoxy group carbons.

-

A signal for the carboxylic acid carbonyl carbon (typically > 165 ppm).

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).

-

C-O stretching vibrations for the ether linkage.

-

Aromatic C-H and C=C stretching vibrations.

-

A C-Br stretching vibration in the fingerprint region.

Mass Spectrometry:

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Role in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of Febuxostat.

Intermediate in Febuxostat Synthesis

Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia in patients with gout. The synthesis of Febuxostat often involves the construction of a thiazole ring system, and this compound or its nitrile analogue serves as a precursor for one of the key aromatic fragments of the final drug molecule.

The general synthetic strategy involves the conversion of the carboxylic acid group of this compound into other functional groups, such as a nitrile or a thioamide, which are then used in the formation of the thiazole ring.

Logical Relationships and Experimental Workflows

The synthesis of this compound and its subsequent use can be visualized through logical workflow diagrams.

Caption: Synthetic workflow for this compound.

Caption: Role as an intermediate in Febuxostat synthesis.

Conclusion

This compound is a synthetically important molecule whose value is primarily derived from its role as a key intermediate in the pharmaceutical industry. While its discovery is not marked by a single event, its history is woven into the development of modern therapeutics for gout. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, and the understanding of its physicochemical properties is crucial for its effective use. For researchers and professionals in drug development, this compound represents a valuable building block, and this guide serves as a comprehensive resource for its synthesis and application. Further research into its potential use in the synthesis of other novel bioactive compounds may reveal new applications for this versatile intermediate.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-isopropoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the synthesis of 3-Bromo-4-isopropoxybenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-hydroxybenzoic acid. The described three-step synthesis is robust and scalable, involving an initial esterification to protect the carboxylic acid, followed by a regioselective bromination, and concluding with a Williamson ether synthesis and subsequent saponification.

Synthetic Pathway Overview

The synthesis proceeds through the following three key transformations:

-

Esterification: The carboxylic acid functionality of 4-hydroxybenzoic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent bromination step.

-

Bromination: The aromatic ring of methyl 4-hydroxybenzoate is selectively brominated at the position ortho to the hydroxyl group.

-

Etherification and Saponification: The phenolic hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is alkylated with an isopropyl group via a Williamson ether synthesis, followed by hydrolysis of the methyl ester to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Molar Ratios

| Step | Reactant 1 | Molar Eq. (Reactant 1) | Reactant 2 | Molar Eq. (Reactant 2) | Catalyst/Base | Molar Eq. (Catalyst/Base) | Solvent |

| 1. Esterification | 4-Hydroxybenzoic acid | 1.0 | Methanol | 10.0 | Sulfuric acid | 0.1 | Methanol |

| 2. Bromination | Methyl 4-hydroxybenzoate | 1.0 | Bromine | 1.1 | Glacial Acetic Acid | 1.1 | Dichloromethane |

| 3. Etherification | Methyl 3-bromo-4-hydroxybenzoate | 1.0 | 2-Bromopropane | 1.5 | Potassium Carbonate | 2.0 | DMF |

| 4. Saponification | Methyl 3-bromo-4-isopropoxybenzoate | 1.0 | Sodium Hydroxide | 3.0 | - | - | Methanol/Water |

Table 2: Reaction Conditions and Yields

| Step | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |

| 1. Esterification | Reflux (65) | 4 | Methyl 4-hydroxybenzoate | ~95 | 127-130 |

| 2. Bromination | 0-5, then RT | 32 | Methyl 3-bromo-4-hydroxybenzoate | 78.2 | 105.8-106.7[1] |

| 3. Etherification | 70 | 12 | Methyl 3-bromo-4-isopropoxybenzoate | ~90 | Not Found |

| 4. Saponification | Reflux (80) | 4 | This compound | ~98 | Not Found |

Experimental Protocols

Step 1: Synthesis of Methyl 4-hydroxybenzoate (Esterification)

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq) and methanol (10.0 eq).

-

Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.

-

Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate as a white solid.

Step 2: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Bromination)

Methodology: [1]

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) and glacial acetic acid (1.1 eq) in dichloromethane.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 32 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 1 hour.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and recrystallize the crude product from a mixture of toluene and heptane to afford methyl 3-bromo-4-hydroxybenzoate as a white solid.

Step 3: Synthesis of Methyl 3-bromo-4-isopropoxybenzoate (Williamson Ether Synthesis)

Methodology:

-

To a round-bottom flask, add methyl 3-bromo-4-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF).

-

Add 2-bromopropane (1.5 eq) to the mixture.

-

Heat the reaction mixture to 70°C and stir for 12 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude methyl 3-bromo-4-isopropoxybenzoate, which can be used in the next step without further purification.

Step 4: Synthesis of this compound (Saponification)

Methodology: [2]

-

Dissolve the crude methyl 3-bromo-4-isopropoxybenzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux (approximately 80°C) for 4 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 3-Bromo-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] For drug development professionals, this synthesis is a key tool for modifying molecular scaffolds to enhance pharmacokinetic and pharmacodynamic properties. The introduction of ether linkages can improve solubility, metabolic stability, and target binding affinity.

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis of 3-Bromo-4-hydroxybenzoic acid with various alkyl halides. 3-Bromo-4-alkoxybenzoic acids are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocols outlined below are designed to be reproducible and scalable for research and development purposes.

Reaction Mechanism and Considerations

The Williamson ether synthesis begins with the deprotonation of the hydroxyl group on 3-Bromo-4-hydroxybenzoic acid by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted S(_N)2 displacement of the halide leaving group.

Several factors must be considered for a successful synthesis:

-

Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Common bases for this purpose include potassium carbonate (K(_2)CO(_3)), sodium carbonate (Na(_2)CO(_3)), and sodium hydroxide (NaOH). The choice of base can influence reaction rate and yield.

-

Alkyl Halide: Primary alkyl halides (iodides, bromides, or chlorides) are the preferred electrophiles to minimize the competing E2 elimination reaction.[1] Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile are typically used to dissolve the reactants and facilitate the S(_N)2 reaction.

-

Reaction Temperature: The reaction is often heated to increase the rate of reaction. However, excessively high temperatures can lead to side product formation. A typical temperature range is 60-80 °C.

Experimental Protocols

Below are detailed protocols for the synthesis of various 3-bromo-4-alkoxybenzoic acids.

General Procedure for the Synthesis of 3-Bromo-4-alkoxybenzoic Acids

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-hydroxybenzoic acid (1.0 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., DMF or acetone) and the selected base (e.g., K(_2)CO(_3), 2.0-3.0 eq).

-

Alkyl Halide Addition: Add the corresponding alkyl halide (1.1-1.5 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).

-